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Bis(cyclopentenyl) ether

Cyclocopolymerization Diene Reactivity Fused-Ring Polymer Synthesis

Bis(cyclopentenyl) ether (1,1′-oxybis-cyclopentene, C₁₀H₁₄O, MW 150.22) is a dicyclic enol ether that serves as the critical olefinic precursor to bis(2,3-epoxycyclopentyl) ether, a high-performance cycloaliphatic diepoxide utilized in extreme-environment epoxy resin systems. The compound exists as a colorless liquid (density ~1.0 g/cm³, boiling point 86–88 °C at 12 mmHg) bearing two cyclopentene rings linked by a single oxygen bridge, a structural motif that defines its reactivity window and differentiates it from related cycloaliphatic ethers.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 67634-31-5
Cat. No. B12680920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentenyl) ether
CAS67634-31-5
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CC=C(C1)OC2=CCCC2
InChIInChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h5,7H,1-4,6,8H2
InChIKeyGYMSGMABTOEEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(cyclopentenyl) Ether (CAS 67634-31-5): Strategic Sourcing and Performance Baseline for Cycloaliphatic Diepoxide Precursors


Bis(cyclopentenyl) ether (1,1′-oxybis-cyclopentene, C₁₀H₁₄O, MW 150.22) is a dicyclic enol ether that serves as the critical olefinic precursor to bis(2,3-epoxycyclopentyl) ether, a high-performance cycloaliphatic diepoxide utilized in extreme-environment epoxy resin systems . The compound exists as a colorless liquid (density ~1.0 g/cm³, boiling point 86–88 °C at 12 mmHg) bearing two cyclopentene rings linked by a single oxygen bridge, a structural motif that defines its reactivity window and differentiates it from related cycloaliphatic ethers .

Why Bis(cyclopentenyl) Ether Cannot Be Replaced by a Generic Cycloaliphatic Ether in High-Performance Epoxy Supply Chains


Substituting bis(cyclopentenyl) ether with a generic cycloaliphatic ether disregards three non-interchangeable factors: (i) the specific olefin geometry governs epoxidation stereochemistry and therefore the isomer distribution (solid vs. liquid) of the resulting bis(2,3-epoxycyclopentyl) ether ; (ii) the dicyclopentenyl ether scaffold participates in cyclocopolymerization with maleic anhydride with a distinct reactivity profile compared to five- and six-membered ring analogs ; (iii) the cured epoxy resins derived from this specific diepoxide exhibit heat distortion and compressive strength values that are unattainable with generic bisphenol-A-based or mixed cycloaliphatic epoxides . These differences are quantified in Section 3.

Quantitative Head-to-Head Evidence Guide: Bis(cyclopentenyl) Ether vs. Comparator Compounds


Copolymerization Reactivity with Maleic Anhydride: Dicyclopentenyl Ether vs. Bicyclopentene and Dicyclohexenyl Ether

In cyclocopolymerization with maleic anhydride, dicyclopentenyl ether (the target scaffold) requires a monomer ratio of approximately 4:1 to achieve conversions comparable to those of bicyclopentene at a 2:1 ratio . Under identical conditions, the six-membered ring analog dicyclohexenyl ether fails to produce satisfactory conversion even at a 4:1 ratio . This reactivity gradient directly impacts process economics and copolymer yield.

Cyclocopolymerization Diene Reactivity Fused-Ring Polymer Synthesis

Heat Distortion Temperature of Bis(2,3-epoxycyclopentyl) Ether-Based Thermosets vs. Conventional Epoxy Resins

The copolymer ERLA‑4617, prepared from bis(2,3-epoxycyclopentyl) ether (ERNA‑4205) and ethylene glycol, achieves a heat distortion temperature (HDT) of 175 °C when cured with m-phenylenediamine . This represents an 11% increase over ERL‑2772 (diglycidyl ether of bisphenol A, HDT 158 °C) and a 22% increase over the Epon 828/Epon 1031 blend (HDT 143 °C) .

Epoxy Thermosets Heat Distortion Temperature High-Tg Composites

Compressive Strength Advantage of Bis(2,3-epoxycyclopentyl) Ether Homopolymers

The homopolymer ERLA‑4300, produced from solid-isomer-enriched bis(2,3-epoxycyclopentyl) ether (ERRA‑0300), exhibits a compressive strength of 37,150 psi . This is 93.5% higher than ERL‑2772 (19,200 psi) and 72.0% higher than the Epon 828/1031 blend (21,600 psi) when tested under identical ASTM D695‑63T conditions .

Epoxy Cast Resins Compressive Modulus Structural Adhesives

Isomer Fractionation of Bis(2,3-epoxycyclopentyl) Ether: Solid/Liquid Ratio Control for Prepreg Formulation

Bis(2,3-epoxycyclopentyl) ether consists of approximately ten solid and liquid isomers. Distillation resolves the monomer into solid-rich ERRA‑0300 (~90% solid isomers) and liquid-enriched ERNA‑4205 (~65% solid isomers) fractions . The solid isomer content directly governs prepreg tack life; ERLA‑4300 (derived from solid isomer-rich monomer) yields prepregs that remain soft and tacky for 3 days at 77 °F and over 6 weeks at 0 °F . Such isomer-level control is not accessible with single-isomer or random-isomer cycloaliphatic epoxides such as 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate.

Epoxy Isomerism Prepreg Tack Control Resin Physical Form Tailoring

Bis(cyclopentenyl) Ether: Evidence-Backed Procurement Scenarios


High-Heat-Distortion Thermoset Matrices for Aerospace Composites

When formulating epoxy matrices requiring sustained mechanical integrity at elevated temperatures, the ERLA‑4617 copolymer derived from bis(2,3‑epoxycyclopentyl) ether demonstrates a heat distortion temperature of 175 °C, significantly exceeding the 158 °C and 143 °C of conventional DGEBA‑based systems . This 175 °C HDT, achieved under a standard m‑phenylenediamine cure cycle, positions the material for composite structures in engine nacelles, radomes, and other high‑temperature airframe components where DGEBA cannot meet thermal specification. Procurement should prioritize monomer sources with documented isomer profiles to ensure batch-to-batch consistency in Tg attainment.

Ultra-High Compressive Strength Castings for Precision Tooling

For epoxy tooling and master-model applications demanding maximal compressive load resistance, the homopolymer ERLA‑4300 produced from solid-isomer-enriched bis(2,3‑epoxycyclopentyl) ether delivers a compressive strength of 37,150 psi—a 93.5% improvement over standard DGEBA (ERL‑2772, 19,200 psi) . This compressive performance advantage translates directly to reduced tool deflection and longer service life under clamping and pressing forces. Users should verify the solid isomer content of the diepoxide monomer, as higher solid fractions correlate with higher compressive modulus in the cured polymer .

Cyclocopolymerization with Maleic Anhydride for Fused-Ring Polymer Architectures

Dicyclopentenyl ether undergoes cyclocopolymerization with maleic anhydride to form soluble, low-molecular-weight copolymers with fused-ring repeating units . Process chemists should factor in the approximately 4:1 maleic anhydride monomer ratio required to achieve conversions comparable to bicyclopentene at 2:1 . This stoichiometric requirement affects reactor loading and monomer cost models, but provides access to polymer architectures unattainable with six-membered ring analogs such as dicyclohexenyl ether, which fails to polymerize under identical conditions .

Prepreg Formulation with Controlled Tack Life via Isomer Fractionation

The ability to fractionate bis(2,3‑epoxycyclopentyl) ether into solid‑rich (ERRA‑0300, ~90% solids) and liquid‑enriched (ERNA‑4205, ~65% solids) streams enables precise control of prepreg tack and out‑time . The solid‑isomer‑rich homopolymer ERLA‑4300 produces prepregs that remain workable for 3 days at ambient temperature (77 °F) and over 6 weeks at 0 °F . This performance characteristic, not matched by single-isomer cycloaliphatic epoxides, allows composite manufacturers to tune shelf-life to production schedules by specifying the desired isomer ratio at the procurement stage.

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